Dicentrine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La dicentrine peut être isolée de sources naturelles telles que la racine de Stephania tetrandrae . Le processus d'isolement implique des techniques d'extraction et de purification. De plus, les voies de synthèse de la this compound impliquent des méthodes complexes de synthèse organique, y compris l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique souhaitée .

Méthodes de Production Industrielle : La production industrielle de this compound n'est pas largement documentée, mais elle implique généralement une extraction à grande échelle à partir de sources végétales suivie de processus de purification. L'utilisation de méthodes biotechnologiques pour améliorer le rendement de la this compound à partir de cultures végétales est également explorée .

Analyse Des Réactions Chimiques

Types de Réactions : La dicentrine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier sa structure chimique afin d'améliorer ses propriétés pharmacologiques .

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour oxyder la this compound.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire la this compound.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes déshydroxylées de la this compound .

4. Applications de la Recherche Scientifique

5. Mécanisme d'Action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Action Anti-inflammatoire : La this compound module l'activité du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB) et de la protéine activatrice 1 (AP-1), conduisant à une réduction de l'inflammation.

Action Anticancéreuse : Elle améliore l'apoptose induite par le facteur de nécrose tumorale-alpha (TNF-α) dans les cellules cancéreuses en régulant à la hausse les activités des caspases et en inhibant les protéines anti-apoptotiques.

Effets Cardiovasculaires : La this compound agit comme un antagoniste des alpha-adréno-récepteurs et bloque les canaux sodium et potassium, contribuant à ses propriétés anti-arythmiques.

Applications De Recherche Scientifique

Anticancer Properties

Dicentrine exhibits significant anticancer activity, particularly in various types of cancer cells:

- Mechanism of Action : Research indicates that this compound induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, studies have shown that this compound can induce G2/M arrest and apoptosis in HL-60 leukemia cells, with its analogues demonstrating even higher potency against topoisomerase II activity .

- Specific Cancers : this compound has been studied for its effects on lung adenocarcinoma and breast cancer, where it enhances TNF-α-induced apoptosis and inhibits cell invasion and migration . Its ability to suppress metastasis-associated proteins further highlights its potential as an antitumor agent .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties that could be beneficial in treating inflammatory disorders:

- Cytokine Modulation : It enhances the apoptotic effects of TNF-α in A549 lung adenocarcinoma cells and inhibits the expression of antiapoptotic proteins, indicating its role in modulating inflammatory responses .

- Pain Management : S-(+)-dicentrine has shown antinociceptive effects in models of visceral pain, suggesting its potential use in pain management strategies .

Cardiovascular Applications

The compound has been studied for its cardiovascular benefits:

- Antiarrhythmic Effects : this compound is noted for its ability to influence cardiac action potentials and reduce mean arterial pressure in hypertensive models. It acts as an α1-adrenoceptor antagonist, which may help manage arrhythmias and hypertension .

- Lipid Regulation : In animal studies, this compound has been shown to decrease serum triglyceride levels and restore normal vascular function in cholesterol-rich diet models, indicating a potential role in managing hyperlipidemia .

Antimicrobial Activity

Research highlights this compound's antimicrobial properties:

- Antiparasitic Effects : this compound has shown activity against trypanosomes, suggesting its potential as a treatment for parasitic infections .

- Broad Spectrum Activity : Its antimicrobial effects extend to various pathogens, making it a candidate for further exploration in infectious disease treatments .

Analytical Aspects

Understanding the pharmacokinetics and metabolism of this compound is crucial for its therapeutic application:

- Isolation Techniques : Various methods for the separation and analysis of this compound have been documented, which are essential for ensuring quality control in pharmaceutical formulations .

- Bioavailability Challenges : Despite promising therapeutic effects, challenges related to bioavailability and solubility need to be addressed to enhance clinical efficacy .

Mécanisme D'action

Dicentrine exerts its effects through various molecular targets and pathways:

Anti-inflammatory Action: this compound modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), leading to reduced inflammation.

Anticancer Action: It enhances tumor necrosis factor-alpha (TNF-α)-induced apoptosis in cancer cells by upregulating caspase activities and inhibiting antiapoptotic proteins.

Cardiovascular Effects: this compound acts as an alpha-adrenoceptor antagonist and blocks sodium and potassium channels, contributing to its antiarrhythmic properties.

Comparaison Avec Des Composés Similaires

La dicentrine est comparée à d'autres alcaloïdes aporphiniques tels que la dicentrinone, la tétrandrine et la fangchinoline :

La singularité de la this compound réside dans ses interactions et ses voies moléculaires spécifiques, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Activité Biologique

Dicentrine is an aporphine alkaloid derived from several medicinal plants, notably Actinodaphne sesquipedalis and Lindera megaphylla. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment, anti-inflammatory effects, and metabolic regulation. This article explores the pharmacological properties of this compound, supported by case studies and research findings.

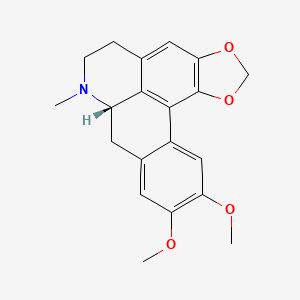

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It can be isolated through various methods, including solvent extraction and chromatographic techniques. The compound's molecular formula is , and it exhibits a complex pharmacokinetic profile that influences its therapeutic applications.

Pharmacological Activities

The biological activities of this compound have been extensively studied, revealing its potential in treating various health conditions. Key areas of activity include:

- Anticancer Effects : this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In a study involving HL-60 leukemia cells, this compound induced G2/M cell cycle arrest and apoptosis, demonstrating its potential as an antitumor agent .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory disorders .

- Cardiovascular Benefits : The compound exhibits effects on blood pressure regulation and arrhythmia management, indicating its potential utility in cardiovascular therapies .

- Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various pathogens, suggesting its application in infectious disease management .

Case Studies

- Cancer Treatment : A study on this compound analogues revealed that one analogue was 28-fold more potent than this compound itself for inhibiting topoisomerase II activity in cancer cells. This highlights the potential for developing more effective derivatives based on the this compound structure .

- Inflammatory Disorders : Another investigation demonstrated that this compound reduced markers of inflammation in animal models, supporting its traditional use in herbal medicine for managing inflammatory conditions .

- Metabolic Effects : this compound has been linked to improvements in hyperlipidemia and metabolic syndrome parameters, suggesting a broader role in metabolic health management .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBWQWUHVXPNC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199651 | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-66-8 | |

| Record name | (+)-Dicentrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicentrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicentrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.